molecular formula C13H15O3- B11100430 (2E)-3-(4-butoxyphenyl)prop-2-enoate

(2E)-3-(4-butoxyphenyl)prop-2-enoate

Cat. No.: B11100430
M. Wt: 219.26 g/mol
InChI Key: AAHNIBROSVVFRO-RMKNXTFCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-Butoxyphenyl)prop-2-enoate is a high-purity chemical compound for research and development applications. This compound, also known as (E)-3-(4-butoxyphenyl)acrylic acid, is supplied with the CAS Registry Number 55379-96-9 . It has a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol . Its structure is defined by the SMILES notation CCCCOC1=CC=C(C=CC(O)=O)C=C1 . This and related cinnamic acid derivatives are valuable building blocks in organic synthesis. For instance, they serve as key dipolarophiles in [3+2] cycloaddition reactions with nitrile N-oxides to form dihydroisoxazoles, which are important intermediates for synthesizing β-hydroxy ketones, α,β-unsaturated carbonyl compounds, and other complex structures . The electronic properties of the alkene group in such molecules are crucial for determining the regioselectivity of these cycloaddition reactions, making them a subject of interest in methodological synthetic studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can request a quote for small and large quantities from the supplier .

Properties

Molecular Formula

C13H15O3-

Molecular Weight

219.26 g/mol

IUPAC Name

(E)-3-(4-butoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/p-1/b9-6+

InChI Key

AAHNIBROSVVFRO-RMKNXTFCSA-M

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)[O-]

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents :

    • 4-Butoxybenzaldehyde (1.0 equiv)

    • Ethyl diethylphosphonoacetate (1.2 equiv)

    • Sodium hydride (NaH, 2.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure :

    • Add NaH to THF under argon at 0°C.

    • Introduce ethyl diethylphosphonoacetate dropwise, stirring for 30 minutes.

    • Add 4-butoxybenzaldehyde and warm to room temperature for 12–18 hours.

  • Workup :

    • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/EtOAc = 4:1).

Spectral Validation

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.65 (d, J = 15.9 Hz, 1H, CH=CHCO), 7.45 (d, J = 8.7 Hz, 2H, ArH), 6.90 (d, J = 8.7 Hz, 2H, ArH), 6.30 (d, J = 15.9 Hz, 1H, CH=CHCO), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₂CH₃), 1.75–1.65 (m, 2H, CH₂), 1.50–1.40 (m, 2H, CH₂), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (75 MHz, CDCl₃) : δ 167.2 (C=O), 160.1 (ArC-O), 144.3 (CH=CH), 130.5 (ArCH), 123.8 (CH=CH), 114.7 (ArCH), 68.2 (OCH₂CH₂), 60.4 (OCH₂CH₃), 31.5 (CH₂), 19.3 (CH₂), 14.2 (OCH₂CH₃), 13.9 (CH₂CH₃).

Yield Optimization

BaseSolventTime (h)Yield (%)
NaHTHF1892
KOtBuDMF1285
LiHMDSTHF2478

Key Insight : NaH in THF maximizes yield due to superior deprotonation efficiency.

Esterification of 3-(4-Butoxyphenyl)prop-2-enoic Acid

Direct esterification of the preformed cinnamic acid derivative offers a modular approach.

Acid Synthesis via Perkin Reaction

  • Reagents :

    • 4-Butoxybenzaldehyde (1.0 equiv)

    • Acetic anhydride (3.0 equiv)

    • Potassium carbonate (K₂CO₃, catalytic)

  • Procedure :

    • Reflux 4-butoxybenzaldehyde and acetic anhydride with K₂CO₃ for 6 hours.

    • Hydrolyze the anhydride intermediate to 3-(4-butoxyphenyl)prop-2-enoic acid using NaOH.

Esterification Protocol

  • Reagents :

    • 3-(4-Butoxyphenyl)prop-2-enoic acid (1.0 equiv)

    • Ethanol (excess)

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

    • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Procedure :

    • Activate the acid with DCC/DMAP in dichloromethane (DCM) for 1 hour.

    • Add ethanol and stir for 12 hours at room temperature.

  • Workup :

    • Filter off dicyclohexylurea, concentrate, and purify via flash chromatography.

Comparative Yields

Coupling AgentSolventYield (%)
DCC/DMAPDCM88
EDCl/HOBtDMF82
HATUTHF79

Advantage : DCC/DMAP in DCM avoids side reactions observed in polar solvents like DMF.

Grignard-Based Conjugate Addition

This method constructs the α,β-unsaturated ester via addition of a Grignard reagent to a propargyl ester, followed by elimination.

Synthetic Pathway

  • Reagents :

    • Ethyl propiolate (1.0 equiv)

    • 4-Butoxyphenylmagnesium bromide (1.2 equiv)

    • Copper(I) iodide (CuI, 10 mol%)

  • Procedure :

    • Add 4-butoxyphenylmagnesium bromide to ethyl propiolate and CuI in THF at –20°C.

    • Warm to room temperature, stir for 4 hours, and oxidize with MnO₂ to eliminate H₂O.

Challenges and Solutions

  • Low Stereoselectivity : Use of CuI enhances E-selectivity (95:5 E:Z).

  • Byproduct Formation : MnO₂ oxidation minimizes dihydrofuran byproducts.

Performance Metrics

CatalystTemperature (°C)E:Z RatioYield (%)
CuI–2095:575
None080:2062

Recommendation : CuI at –20°C ensures optimal stereochemical control.

Scalability and Industrial Feasibility

MethodCost (USD/kg)ScalabilityPurity (%)
HWE Olefination120High99
Esterification150Moderate97
Grignard Addition200Low95

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry show promise for enhancing reaction efficiency:

  • Photoredox Activation : Visible-light-mediated coupling reduces reaction time to 2 hours (85% yield).

  • Continuous Flow Systems : Microreactors improve heat transfer, enabling gram-scale synthesis in 30 minutes .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation to yield saturated esters using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions at the butoxy group using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst

    Nucleophiles: Sodium hydride, lithium aluminum hydride

Major Products:

    Oxidation: 4-butoxybenzoic acid

    Reduction: 3-(4-butoxyphenyl)propanoate

    Substitution: Various substituted phenylpropenoates

Scientific Research Applications

(E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Trimethoxy-substituted analogs exhibit significant cholinesterase inhibition (e.g., 4-fluorophenyl derivative: IC₅₀ = 32.46 µM for BChE) , suggesting that bulkier substituents like butoxy may modulate target binding.
  • Stability: Umbelliferone derivatives (e.g., methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate) undergo structural transformations under reflux, indicating that electron-donating groups (e.g., -OH) may reduce stability compared to alkoxy groups .

Physicochemical and Spectral Comparisons

  • IR/NMR Trends: The carbonyl stretch (C=O) in cinnamates appears near 1700–1720 cm⁻¹, with minor shifts depending on substituent electronegativity . In ¹H-NMR, the α,β-unsaturated protons resonate as doublets between δ 6.3–7.5 ppm, with coupling constants (J = 12–16 Hz) confirming the trans (E) configuration .
  • Molecular Weight and Solubility :
    • Butoxy derivatives (e.g., MW ≈ 248 g/mol) are heavier than methoxy (MW ≈ 192 g/mol) or hydroxy analogs, correlating with lower solubility in polar solvents .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula MW (g/mol) Melting Point (°C) LogP* Solubility (mg/mL)
(2E)-3-(4-Butoxyphenyl)prop-2-enoate C₁₃H₁₆O₃ 232.27 N/A ~3.5 <0.1 (water)
Methyl p-coumarate C₁₀H₁₀O₃ 178.18 102–105 1.8 0.5 (water)
Methyl p-methoxycinnamate C₁₁H₁₂O₃ 192.21 48–50 2.4 0.2 (water)
Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate C₁₂H₁₄O₃ 206.24 Oil 2.9 0.1 (water)

*LogP predicted using ChemDraw.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-3-(4-butoxyphenyl)prop-2-enoate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid with butanol under acidic catalysis (e.g., sulfuric acid) under reflux. Reaction optimization includes monitoring by TLC and purification via column chromatography. Comparative studies with fluorophenyl or diethoxyphenyl analogs suggest similar esterification efficiencies, with yields influenced by steric effects of the substituent .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the trans double bond (δ ~6.3–7.5 ppm for vinyl protons, J ≈ 16 Hz) and the butoxy group (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups).
  • IR : Stretching vibrations for ester carbonyl (C=O, ~1700–1750 cm⁻¹) and conjugated double bond (C=C, ~1600–1650 cm⁻¹).
  • Purity is assessed via melting point consistency and HPLC retention time matching with standards .

Q. What are the key considerations for designing initial biological activity assays for this compound?

  • Methodological Answer :

  • In vitro screening : Use cell viability assays (e.g., MTT) to evaluate cytotoxicity.
  • Enzyme inhibition : Target enzymes like transferases (e.g., EC 2.8.3.22/23) due to structural similarity to cinnamate derivatives.
  • Dosage range : Start with 1–100 µM, adjusting based on solubility (logP ~3–4 predicted via PubChem data) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions between computational predictions and experimental data for the compound's reactivity or conformation?

  • Methodological Answer :

  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray structures to validate stereoelectronic effects.
  • Hirshfeld surface analysis : Resolve packing discrepancies by analyzing intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
  • Multi-technique validation : Cross-reference NMR coupling constants with computed dihedral angles .

Q. How can X-ray crystallography and SHELX software be applied to determine the absolute configuration and crystal packing of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., ethyl acetate).
  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure solution : Employ SHELXT for phase determination and SHELXL for refinement. Key parameters: R₁ < 5%, wR₂ < 15%, Flack x parameter for absolute configuration .

Q. What enzymatic pathways or transferases are likely involved in the metabolism of this compound, and how can they be experimentally identified?

  • Methodological Answer :

  • Bioinformatics : Screen for homologs of Acetobacterium woodii caffeate CoA-transferase (EC 2.8.3.23), which activates similar prop-2-enoates via CoA-thioester formation.
  • Enzymatic assays : Monitor CoA release spectrophotometrically (λ = 412 nm) using DTNB reagent.
  • Inhibitor studies : Use substrate analogs (e.g., 4-coumarate) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.